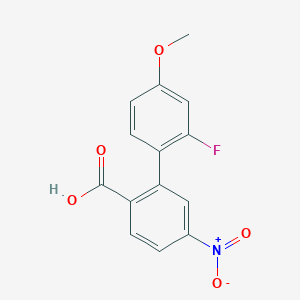
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% (4-FMPHB-95) is an important organic compound that has been studied extensively for its various applications in the scientific research field. It has been used in the synthesis of other compounds, and its mechanism of action has been studied in detail.
科学的研究の応用
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been used extensively in scientific research due to its various advantageous properties. It has been used in the synthesis of other compounds, such as 2-fluoro-5-methoxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid. It has also been used in the synthesis of pharmaceuticals, food additives, and other organic compounds. In addition, it has been used in the study of the mechanism of action of various compounds and in the study of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% is not fully understood, but it is believed to be related to its ability to interact with various enzymes and receptors in the body. It has been shown to interact with various enzymes and receptors, such as the cytochrome P450 enzyme, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to interact with various G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to interact with various G-protein coupled receptors, which are involved in the regulation of various physiological processes. It has also been shown to have antioxidant and anti-inflammatory properties, and it has been shown to inhibit the growth of some cancer cells.
実験室実験の利点と制限
4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has several advantages when used in lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. For example, it can be difficult to control the concentration of 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% in a solution, and it can be difficult to obtain a consistent yield when synthesizing it.
将来の方向性
There are several future directions for the use of 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% in scientific research. It could be used to study the mechanism of action of other compounds, and it could be used to develop novel pharmaceuticals and food additives. In addition, it could be used to study the biochemical and physiological effects of other compounds, and it could be used to develop new antioxidant and anti-inflammatory drugs. Finally, it could be used to study the effects of various environmental pollutants on the body.
合成法
The synthesis of 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% has been studied extensively and various methods have been developed. The most commonly used method is the reaction of 2-fluoro-5-methoxyphenol with 3-hydroxybenzoic acid in the presence of an acid catalyst. This reaction produces 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95% in a yield of 95%. Other methods have been developed, such as the reaction of 2-fluoro-5-methoxyphenol with 3-hydroxybenzoic acid in the presence of an alkaline catalyst, which produces a lower yield of 4-(2-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid, 95%.
特性
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMYHBDQPPXIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690125 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-51-8 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














